molecular formula C8H18Cl2N2 B11891119 1,7-Diaza-spiro[4.5]decane dihydrochloride

1,7-Diaza-spiro[4.5]decane dihydrochloride

Cat. No.: B11891119
M. Wt: 213.15 g/mol
InChI Key: OXPHUJQYOOGWPM-UHFFFAOYSA-N
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Description

1,7-Diaza-spiro[4.5]decane dihydrochloride is a chemical compound known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the 1 and 7 positions. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Diaza-spiro[4.5]decane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of N-tertbutyloxycarbonyl-1,7-diaza-2-oxygen-spiral shell [4,5] with anhydrous tetrahydrofuran . Another method includes the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1,7-Diaza-spiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halides or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1,7-Diaza-spiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diaza-spiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness: 1,7-Diaza-spiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1,9-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-3-8(7-9-5-1)4-2-6-10-8;;/h9-10H,1-7H2;2*1H

InChI Key

OXPHUJQYOOGWPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2)CNC1.Cl.Cl

Origin of Product

United States

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